2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid
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Overview
Description
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrole Alkaloid Derivatives and Their Applications
A New Pyrrole Alkaloid from Leccinum Extremiorientale : A study isolated a new pyrrole alkaloid, among others, from the fruiting bodies of Leccinum extremiorientale. The structures were identified through spectroscopy, highlighting the diversity and potential biological significance of pyrrole derivatives in natural products (Yang et al., 2015).
Pyrrole Alkaloids with Bulky N‐Alkyl Side Chains : This research identified four new pyrrole alkaloids isolated from Lycium chinense. The study emphasized the stereogenic centers and chemical shifts in these compounds, which could influence their biological activity and potential pharmaceutical applications (Youn et al., 2013).
Identification of New Pyrrole Alkaloids : Another study on Lycium chinense fruits identified three new minor pyrrole alkaloids, contributing to the understanding of the chemical diversity and potential pharmacological properties of compounds from this plant (Youn et al., 2016).
Chemical Synthesis and Properties
Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : A study proposed hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for drug discovery, showcasing practical syntheses of derivatives. This research demonstrates the potential of such compounds in the development of new pharmaceuticals (Yarmolchuk et al., 2011).
Intramolecular Tetrahydrofuran Formation : This study elaborated on the synthesis of a novel compound through intramolecular attack, demonstrating the synthetic versatility and potential applications of pyrrole derivatives in chemical synthesis (Verboom et al., 2010).
Biological and Material Applications
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives : A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids containing pyrrole and other moieties, some of which showed good antimicrobial activity. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Electron Transport Layer for Polymer Solar Cells : Research on a novel n-type conjugated polyelectrolyte based on the pyrrolopyrrole structure demonstrated its effectiveness as an electron transport layer in inverted polymer solar cells. This study showcases the potential of pyrrole derivatives in the field of renewable energy and material science (Hu et al., 2015).
Properties
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-11(12(15)16)14-7-10-5-4-6-13(10,8-14)9-17-2/h10-11H,3-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPRPUWNSGENNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CCCC2(C1)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.